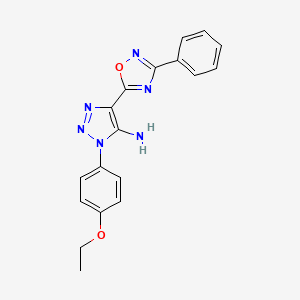

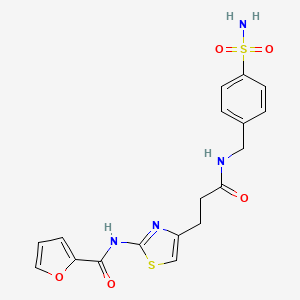

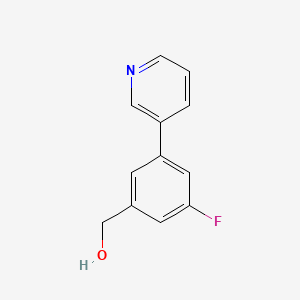

![molecular formula C13H18N2O3S B2945980 N-[(4-Aminophenyl)sulfonyl]-1-methylcyclopentanecarboxamide CAS No. 938421-81-9](/img/structure/B2945980.png)

N-[(4-Aminophenyl)sulfonyl]-1-methylcyclopentanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[(4-Aminophenyl)sulfonyl]-1-methylcyclopentanecarboxamide is a chemical compound with the CAS Number: 938421-81-9 . It has a molecular weight of 282.36 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for N-[(4-Aminophenyl)sulfonyl]-1-methylcyclopentanecarboxamide is1S/C13H18N2O3S/c1-13(8-2-3-9-13)12(16)15-19(17,18)11-6-4-10(14)5-7-11/h4-7H,2-3,8-9,14H2,1H3,(H,15,16) . This code provides a specific description of the compound’s molecular structure. Physical And Chemical Properties Analysis

N-[(4-Aminophenyl)sulfonyl]-1-methylcyclopentanecarboxamide is a solid compound . Its IUPAC name is 4-amino-N-[(1-methylcyclopentyl)carbonyl]benzenesulfonamide .Scientific Research Applications

Epoxy Resin Curing

N-[(4-Aminophenyl)sulfonyl]-1-methylcyclopentanecarboxamide: is used as a hardener in the curing process of epoxy resins . This compound, also known as DDS (Diaminodiphenyl sulfone), plays a crucial role in the development of thermally cured tetrafunctional epoxy resins, which are particularly useful in oil field applications due to their enhanced thermal stability and mechanical properties .

Flame Retardant Nanocomposites

DDS is instrumental in the fabrication of flame retardant epoxy nanocomposites. When used to cure iron oxide layer double hydroxide-based epoxy, it contributes to the formation of materials that exhibit significant flame retardant properties . This application is vital for creating safer building materials and coatings.

Drug Development and Pharmacology

The sulfone group in compounds like DDS has been explored for its pharmacological potential. Molecular docking studies suggest that sulfone analogues can be considered as potential drug agents due to their appropriate pharmacokinetic and pharmacological properties . This includes applications in targeted drug delivery systems, enhancing the therapeutic properties of administered drugs.

Corrosion Inhibition

DDS has attracted interest as a conductive organic polymer and as a corrosion inhibitor . Its ability to form protective layers on metal surfaces makes it valuable in industries where corrosion resistance is critical, such as in pipelines and marine applications.

Analytical Chemistry

In analytical chemistry, DDS derivatives are used for the detection and qualification of impurities in drug development programs . The structural and spectral characterization of these compounds is essential for ensuring the purity and efficacy of pharmaceutical products.

Material Science

The compound’s ability to form single crystals through methods like slow evaporation makes it a subject of interest in material science research . Crystalline structures of sulfonamide compounds are studied for their unique properties, which can lead to the development of new materials with specific applications in electronics and optics.

Mechanism of Action

Target of Action

The primary target of N-[(4-Aminophenyl)sulfonyl]-1-methylcyclopentanecarboxamide is bacterial para-aminobenzoic acid (PABA), an essential component for bacterial growth .

Mode of Action

N-[(4-Aminophenyl)sulfonyl]-1-methylcyclopentanecarboxamide acts as a competitive inhibitor of PABA . It inhibits the multiplication of bacteria by acting as competitive inhibitors of PABA in the folic acid metabolism cycle . Bacterial sensitivity is the same for the various sulfonamides, and resistance to one sulfonamide indicates resistance to all .

Biochemical Pathways

The compound affects the folic acid metabolism cycle in bacteria. By inhibiting PABA, it prevents the synthesis of folic acid, which is essential for bacterial growth . This results in the inhibition of bacterial multiplication.

Pharmacokinetics

It’s known that most sulfonamides are readily absorbed orally . They are excreted in the urine, largely unchanged .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth. By preventing the synthesis of folic acid, an essential component for bacterial growth, the compound effectively inhibits bacterial multiplication .

Action Environment

The compound is stable under normal temperatures and pressures . It is incompatible with strong oxidizing agents, strong bases, strong reducing agents, and strong acids . Therefore, the compound’s action, efficacy, and stability can be influenced by these environmental factors.

properties

IUPAC Name |

N-(4-aminophenyl)sulfonyl-1-methylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3S/c1-13(8-2-3-9-13)12(16)15-19(17,18)11-6-4-10(14)5-7-11/h4-7H,2-3,8-9,14H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAJRXCICRFKNOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-Aminophenyl)sulfonyl]-1-methylcyclopentanecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

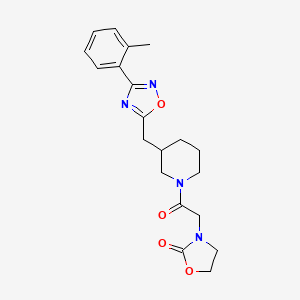

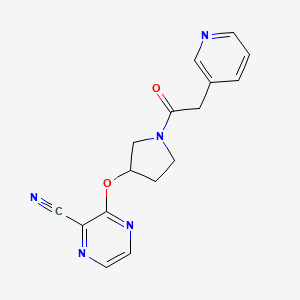

![3-Oxo-2,3,5,6,7,8-hexahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B2945897.png)

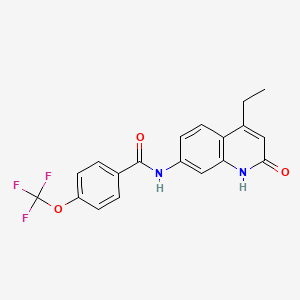

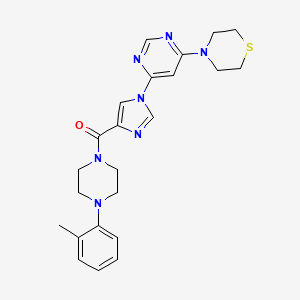

![(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-fluoropyridin-3-yl)methanone](/img/structure/B2945902.png)

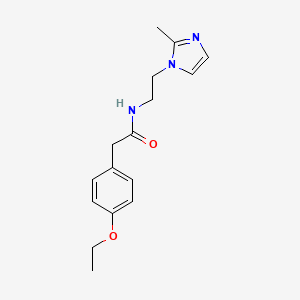

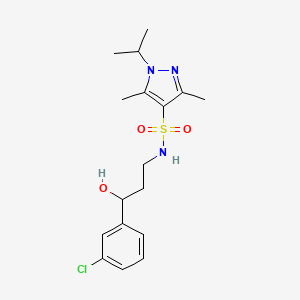

![(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(2-furyl)-2-propen-1-one](/img/structure/B2945906.png)

![6-Amino-4-(7-methoxy-1,3-benzodioxol-5-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2945907.png)

![N-{3-[4-(2-methylpropyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2945914.png)